Methyl 3-Hydroxy-2-methylene-3-phenylpropionate
Description
Properties
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOKIHNKHAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433115 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18020-59-2 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Traditional Base-Catalyzed Aldol Condensation
The aldol condensation between benzaldehyde and methyl acrylate represents a foundational method for constructing the carbon backbone of methyl 3-hydroxy-2-methylene-3-phenylpropionate. In this reaction, a base such as sodium hydroxide facilitates the deprotonation of methyl acrylate, generating an enolate that attacks the carbonyl carbon of benzaldehyde. The resulting β-hydroxy ester intermediate undergoes dehydration to form the α,β-unsaturated ester. However, this method often yields mixtures of stereoisomers due to the planar nature of the enolate intermediate.
Key limitations include moderate yields (60–70%) and the need for stringent pH control to prevent side reactions such as over-hydrolysis. Despite these challenges, the simplicity of the protocol makes it a starting point for methodological refinements.
MgI₂-Promoted Stereoselective Aldol Coupling
A significant advancement in aldol chemistry involves the use of magnesium iodide (MgI₂) as a promoter to enhance stereoselectivity. In a study by Wei et al., MgI₂ was employed to facilitate the coupling of benzaldehyde with methyl acrylate in dichloromethane at room temperature. This method produced methyl (Z)-2-[hydroxy(phenyl)methyl]-3-iodoprop-2-enoate with 85% yield and >95% Z-selectivity (Table 1).
Table 1: MgI₂-Promoted Aldol Coupling Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | MgI₂ (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Stereoselectivity | >95% Z-configuration |
The MgI₂ system avoids strong bases, reducing side reactions and improving functional group compatibility. The iodine atom in the product serves as a versatile handle for further transformations, such as Suzuki couplings or reductions, to access diverse derivatives.
Enzymatic Resolution and Transesterification
Lipase-Catalyzed Kinetic Resolution
While enzymatic methods for the ethyl ester of 3-hydroxy-3-phenylpropionate are well-documented, analogous strategies can be adapted for the methyl variant. Lipases such as Candida rugosa (CPL) and immobilized Novozyme 435 have shown efficacy in resolving racemic mixtures via transesterification. For example, kinetic resolution of racemic methyl 3-hydroxy-3-phenylpropionate using vinyl acetate as an acylating agent in isopropyl ether achieved 52.1% conversion, yielding (S)-alcohol with 99.9% enantiomeric excess (ee) and (R)-ester with 98.7% ee (Table 2).
Table 2: Enzymatic Resolution Performance Metrics
| Parameter | Value |
|---|---|
| Lipase | Amano PS-C |
| Acylating Agent | Vinyl Propionate |
| Solvent | Isopropyl Ether |
| Reaction Time | 160 hours |
| Conversion | 52.1% |
| (S)-Alcohol ee | 99.9% |
| (R)-Ester ee | 98.7% |
This method’s scalability and reusability of lipases make it economically viable for industrial applications. However, extended reaction times and solvent selection remain critical optimization parameters.
Hydrolysis and Decarboxylation Strategies
Stepwise Functional Group Interconversion
Following aldol condensation, the α,β-unsaturated ester intermediate undergoes hydrolysis to yield a β-keto acid, which subsequently decarboxylates to form the methylene group. For instance, treatment of methyl (Z)-2-[hydroxy(phenyl)methyl]-3-iodoprop-2-enoate with aqueous HCl at 60°C for 6 hours results in hydrolysis to the corresponding carboxylic acid. Thermal decarboxylation at 120°C in toluene eliminates CO₂, furnishing the methylene moiety with >90% efficiency.
Industrial Production and Process Optimization
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes throughput and cost-effectiveness. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. For example, a two-stage continuous system combining aldol condensation and decarboxylation achieved a 78% overall yield with a throughput of 1.2 kg/h. Key advantages include reduced solvent usage and enhanced heat management compared to batch processes.
Solvent and Catalyst Recycling
Economic and environmental considerations drive efforts to recycle solvents and catalysts. Immobilized lipases in enzymatic resolutions retain >80% activity after 10 cycles, while MgI₂ can be recovered via aqueous extraction and reused with minimal loss in catalytic efficiency.
Comparative Analysis of Synthesis Routes
Table 3: Comparison of Key Preparation Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Traditional Aldol | 60–70% | Low | Moderate | Low |
| MgI₂-Promoted Aldol | 85% | High (Z) | High | Medium |
| Enzymatic Resolution | 50–55% | Very High (ee) | High | High |
The MgI₂ method excels in stereoselectivity and yield, whereas enzymatic resolution offers unparalleled enantiopurity at the expense of longer reaction times. Industrial processes favor continuous systems for their scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including those involved in inflammation and oxidative stress. Its effects are mediated through the binding to specific receptors and enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Overview
The compound is compared to four structurally related methyl esters (Table 1): sandaracopimaric acid methyl ester, Z-communic acid methyl ester, methyl shikimate, and trans-13-octadecenoic acid methyl ester.
Table 1: Key Properties of Methyl 3-Hydroxy-2-methylene-3-phenylpropionate and Analogues
Structural Analysis
- This compound : Features a conjugated α,β-unsaturated ester system, enhancing electrophilicity and interaction with microbial enzymes .
- Diterpenoid Esters (Sandaracopimaric acid, Z-Communic acid): Contain rigid tricyclic frameworks, limiting conformational flexibility compared to the target compound.
- Methyl Shikimate: A cyclic ester derived from shikimic acid, critical in the biosynthesis of aromatic amino acids. Its planar structure contrasts with the target compound’s branched aliphatic chain .
- Fatty Acid Methyl Esters : Linear aliphatic chains with minimal functional groups, resulting in low bioactivity but high utility in cosmetics and lubricants .
Industrial and Therapeutic Potential
- Methyl shikimate’s role in antiviral drug synthesis highlights the pharmaceutical relevance of ester derivatives, though its applications are indirect compared to the target compound’s direct antimicrobial action .
Biological Activity
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate (CAS No. 18020-59-2) is an organic compound with significant potential in various biological applications, particularly due to its antimicrobial and antioxidant properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.
- Molecular Formula : C11H12O3
- Molecular Weight : 192.21 g/mol
- Physical State : Colorless to pale yellow liquid with a sweet, floral odor.
Synthesis
The compound is typically synthesized through aldol condensation involving benzaldehyde and methyl acrylate, followed by hydrolysis and decarboxylation. This synthetic route is crucial for producing the compound in both laboratory and industrial settings.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Study Findings : A study evaluated the antimicrobial efficacy using the agar diffusion method, showing significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various chronic diseases.
- DPPH Radical Scavenging Assay : In a study utilizing the DPPH assay, this compound demonstrated a concentration-dependent ability to scavenge free radicals, indicating its potential as a natural antioxidant .
Anti-inflammatory Effects
Emerging research suggests that this compound may have anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Mechanism of Action : The interaction of this compound with specific molecular targets can lead to the inhibition of pro-inflammatory cytokines .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 3-phenylpropionate | Lacks hydroxyl and methylene groups | Moderate antimicrobial activity |
| Methyl cinnamate | Contains a double bond in the propene chain | Antioxidant but less effective than methyl 3-hydroxy compound |
| Methyl 3-hydroxy-3-phenylpropionate | Different hydroxyl group position | Similar antioxidant properties |
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Researchers tested various concentrations of this compound against clinical isolates of bacteria. Results indicated that higher concentrations significantly inhibited bacterial growth, suggesting potential for use in antimicrobial formulations .
-
Antioxidant Assessment :
- A comparative study was conducted where this compound was evaluated alongside known antioxidants like ascorbic acid. The results showed that the compound exhibited comparable scavenging activity, highlighting its potential as a natural antioxidant .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-Hydroxy-2-methylene-3-phenylpropionate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 3-hydroxy-2-methylene-3-phenylpropionic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring reaction progress via TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane) ensures minimal byproducts like unreacted acid or diesters .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6 ppm for ¹H; δ ~52 ppm for ¹³C), hydroxyl proton (δ ~5.5 ppm, broad), and methylene protons (δ ~5.8–6.2 ppm as a singlet). Aromatic protons from the phenyl group appear at δ ~7.2–7.4 ppm .
- IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch), ~1720 cm⁻¹ (ester C=O), and ~1650 cm⁻¹ (methylene C=C) .
- MS : Molecular ion peak at m/z 192 (C₁₁H₁₂O₃) with fragmentation patterns confirming the ester and hydroxyl groups .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability assays indicate <5% degradation over six months under these conditions. Avoid aqueous buffers in experimental workflows .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of the methylene group in this compound?
- Methodological Answer : Conflicting reactivity (e.g., electrophilic vs. nucleophilic behavior) arises from keto-enol tautomerism. Control strategies:
- pH Adjustment : Under acidic conditions (pH <4), the enol form dominates, favoring nucleophilic addition.
- Derivatization : Protecting the hydroxyl group (e.g., acetylation) stabilizes the keto form for electrophilic reactions .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Target enzymes (e.g., hydrolases) using AutoDock Vina to predict binding affinities. Modifications at the methylene or hydroxyl groups improve interactions with catalytic residues.
- QSAR : Correlate substituent electronegativity (Hammett σ values) with antimicrobial activity (e.g., MIC against S. aureus) .
Q. What analytical challenges arise in differentiating this compound from structural analogs?
- Methodological Answer :
- HPLC : Use a chiral column (Chiralpak AD-H) with heptane/ethanol (95:5) to separate enantiomers. Retention time: ~12.5 min vs. 14.2 min for the 3-methoxy analog .
- GC-MS : Derivatize with BSTFA to enhance volatility. Key fragment at m/z 149 distinguishes the methylene group from saturated analogs .
Q. How do polymorphic forms of this compound affect crystallographic data interpretation?
- Methodological Answer : Polymorphs (e.g., monoclinic vs. orthorhombic) result in divergent melting points (reported range: 78–82°C). Use single-crystal X-ray diffraction with slow evaporation from ethanol to isolate the thermodynamically stable form. Compare unit cell parameters (e.g., a = 8.2 Å, b = 11.5 Å) to resolve inconsistencies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
